2-(2-Cyanoacetamido)benzoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
87613-40-9 |
|---|---|
Molecular Formula |
C10H7N2O3- |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)/p-1 |
InChI Key |
LNMDMNGHWPNZBO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC#N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CC#N |
solubility |
not available |
Origin of Product |
United States |
Infrared Ir Spectroscopy Applications in Structural Assignment
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 2-(2-Cyanoacetamido)benzoic acid, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The presence of the carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the wide range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak between 1710 and 1680 cm⁻¹.
The secondary amide group (-CONH-) shows a characteristic N-H stretching vibration in the region of 3400-3200 cm⁻¹. The amide carbonyl (C=O) stretch, often referred to as the Amide I band, is anticipated to be a very strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.
A key feature for this compound is the nitrile group (C≡N), which gives a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710-1680 | Strong |
| Amide | N-H Stretch | 3400-3200 | Medium |
| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Amide | N-H Bend (Amide II) | ~1550 | Medium |
| Nitrile | C≡N Stretch | 2260-2220 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Methylene (B1212753) | C-H Stretch | ~2950 | Medium |
Nuclear Magnetic Resonance Nmr Spectroscopy ¹h and ¹³c for Proton and Carbon Environments
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Cyanoacetamido)benzoic acid is expected to show distinct signals for the aromatic protons, the amide proton, the methylene (B1212753) protons, and the carboxylic acid proton. The four protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to their different electronic environments, they will likely show complex splitting patterns (doublets, triplets, or multiplets). The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm. The amide (N-H) proton should appear as a singlet or a broad singlet between δ 8.0 and 9.0 ppm. The two protons of the methylene group (CH₂) adjacent to the cyano and carbonyl groups will likely appear as a sharp singlet around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for all ten carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position, typically in the range of δ 165-175 ppm. The amide carbonyl carbon will also be in a similar downfield region, around δ 160-170 ppm. The carbon of the nitrile group (C≡N) is characteristically found between δ 115 and 125 ppm. The four aromatic carbons that are protonated will show signals in the δ 120-140 ppm range, while the two quaternary aromatic carbons (one attached to the carboxyl group and one to the amide nitrogen) will also be in this region but with weaker intensity. The methylene carbon (CH₂) is expected to appear further upfield, likely in the δ 25-35 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |
| Carboxylic Acid (-COOH) | >10.0 (broad s) | Carboxylic Acid (C=O) | 165-175 |
| Amide (-NH) | 8.0-9.0 (s) | Amide (C=O) | 160-170 |
| Aromatic (Ar-H) | 7.0-8.5 (m) | Aromatic (Ar-C) | 120-140 |
| Methylene (-CH₂-) | 3.5-4.0 (s) | Nitrile (-C≡N) | 115-125 |
| Methylene (-CH₂-) | 25-35 |
s = singlet, m = multiplet
Mass Spectrometry Ms Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and can give insights into the structure through analysis of fragmentation patterns. For 2-(2-Cyanoacetamido)benzoic acid (C₁₀H₈N₂O₃), the molecular weight is 204.18 g/mol . scbt.combiosynth.combldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 204.
The fragmentation of the molecule would likely proceed through several key pathways. Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group would result in a fragment at m/z 187. Loss of the entire carboxyl group (•COOH, 45 Da) would lead to a fragment at m/z 159. Cleavage of the amide bond is also a probable fragmentation route. Fission between the aromatic ring and the amide nitrogen could yield a benzoyl cation derivative. Another significant fragmentation could be the loss of the cyanoacetyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 204 | [M]⁺ (Molecular Ion) |
| 187 | [M - OH]⁺ |
| 159 | [M - COOH]⁺ |
| 146 | [M - H₂NCO]⁺ |
| 118 | [C₇H₄NO]⁺ |
| 92 | [C₆H₆N]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This technique is crucial for confirming the molecular formula. For 2-(2-Cyanoacetamido)benzoic acid, with the molecular formula C₁₀H₈N₂O₃, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and confirm the proposed formula.
Table 4: Elemental Analysis Data for C₁₀H₈N₂O₃
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 58.82 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.95 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.73 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 23.50 |
| Total | 204.185 | 100.00 |
Computational and Theoretical Investigations of 2 2 Cyanoacetamido Benzoic Acid and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like 2-(2-cyanoacetamido)benzoic acid and its analogs. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), are utilized to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. researchgate.netdergipark.org.tr
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide access to key reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is associated with the stability and reactivity of the chemical system. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. actascientific.com
For a series of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, which are derivatives of the core structure, DFT calculations at the B3LYP/6-31G(d,p) level have been used to calculate these indices. researchgate.net The calculated values for these descriptors provide insights into the relative stability and reactivity of different derivatives. For instance, a higher chemical hardness is associated with greater stability. researchgate.net
Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for derivatives of this compound.
| Derivative | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) | Global Electrophilicity Index (ω) (eV) |
| Derivative A | 2.50 | 0.40 | -4.32 | 4.32 | 3.73 |
| Derivative B | 2.65 | 0.38 | -4.50 | 4.50 | 3.82 |
| Derivative C | 2.41 | 0.41 | -4.20 | 4.20 | 3.65 |
This table is for illustrative purposes and does not represent actual experimental data.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. actascientific.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. nih.gov
DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. For example, in studies of related benzoic acid derivatives, the HOMO-LUMO gap was calculated to assess the stability of the molecules. actascientific.comresearchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -6.82 | -1.82 | 5.00 |
| Derivative X | -6.95 | -1.75 | 5.20 |
| Derivative Y | -6.70 | -1.90 | 4.80 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow regions denote areas of neutral potential.
MEP analysis has been employed to understand the reactive sites of various benzoic acid derivatives. nih.gov For instance, in a study of carbamazepine (B1668303) cocrystals with benzoic acid derivatives, MEP maps were used to identify the best hydrogen bond donors and acceptors, which is crucial for understanding crystal packing and intermolecular interactions. nih.gov Similarly, for this compound, an MEP map would highlight the negative potential around the carbonyl oxygen atoms and the cyano nitrogen, and positive potential near the carboxylic acid and amide protons, indicating their roles in intermolecular interactions. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, in the synthesis of imidazolidin-4-one (B167674) derivatives, a reaction that can involve cyanoacetamido intermediates, the mechanism involves a nucleophilic attack of an amine on a carbonyl group, followed by the elimination of an alcohol molecule. nih.gov Computational studies can model these steps, providing insights into the energetics and feasibility of the proposed mechanism.
While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, the principles of computational reaction modeling are broadly applicable. Such a study would involve locating the transition state structures for key steps, such as the initial acylation of anthranilic acid with a cyanoacetylating agent, and any subsequent cyclization or rearrangement reactions.
Molecular Modeling and Simulation Approaches to Understand Conformation and Dynamics
Molecular dynamics (MD) simulations provide a powerful means to study the conformational landscape and dynamic behavior of molecules over time. Classical MD simulations can be used to investigate the aggregation and conformational changes of molecules like benzoic acid in different environments. unimi.itrsc.orgresearchgate.net These simulations track the positions and velocities of atoms in a system, governed by a force field that describes the interatomic interactions.
For this compound, MD simulations could be employed to:
Explore the conformational flexibility of the molecule, particularly the rotation around the amide and carboxylic acid bonds.
Study its aggregation behavior in solution and the formation of hydrogen-bonded dimers or larger clusters.
Investigate its interactions with solvent molecules.
Simulate the stability of its complexes with other molecules.
A study on benzoic acid in confined spaces demonstrated that confinement can significantly impact the liquid's collective dynamics, leading to increased viscosity and slower rotational correlation times. unimi.itrsc.orgresearchgate.net Similar studies on this compound could reveal how its structure and functional groups influence its dynamic properties.
Structure-Based Molecular Interaction Studies of Derivatives (e.g., molecular docking with target macromolecules)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a macromolecular target, typically a protein.
Derivatives of this compound have been investigated for their potential biological activities, and molecular docking studies have been instrumental in understanding their mechanism of action at a molecular level. For example, novel unsaturated 2-cyanoacetamide (B1669375) derivatives were docked into the active sites of several bacterial proteins to assess their antibacterial potential. nih.gov In another study, derivatives of 2-(benzamido)benzohydrazide were docked into acetylcholinesterase and butyrylcholinesterase to evaluate their potential as inhibitors of these enzymes. nih.gov
The docking process involves:
Preparing the 3D structures of the ligand and the target protein. nih.gov
Defining a binding site on the protein.
Using a scoring function to evaluate the different binding poses of the ligand and rank them based on their predicted binding affinity.
The results of docking studies are often presented as binding energies (e.g., in kcal/mol) and visualizations of the ligand-protein complex, showing key interactions such as hydrogen bonds and hydrophobic contacts. For instance, a molecular docking study of novel 2-(4-amino-benzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives against histone deacetylase 8 (HDAC8) identified compounds with good predicted binding scores, suggesting their potential as HDAC inhibitors. epa.gov
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 5 (Cyanoacetamide) | Staphylococcus aureus (PDB: 5MM8) | -7.7 | - |
| Compound 3 (Benzocarbazole) | Histone Deacetylase 8 (HDAC8) | -9.06 | - |
| Compound 7a (Benzocarbazole) | Histone Deacetylase 8 (HDAC8) | -2.97 | - |
This table is based on findings from various studies on derivatives and is for illustrative purposes. nih.govepa.gov
Advanced Research Applications Beyond Direct Biological Outcomes of 2 2 Cyanoacetamido Benzoic Acid
Role as a Key Intermediate in Complex Organic Synthesis Pathways
The structure of 2-(2-cyanoacetamido)benzoic acid makes it an exceptionally useful precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds. Cyanoacetamide derivatives are widely recognized as versatile synthons, or building blocks, in heterocyclic synthesis. researchgate.net Their polyfunctional nature, with electrophilic and nucleophilic centers, allows them to react with various reagents to form diverse ring systems. researchgate.net
The this compound molecule is a derivative of anthranilic acid, a well-established starting material for the synthesis of quinazolinones, a class of compounds with significant interest in medicinal chemistry. researchgate.netnih.gov The cyanoacetamide moiety itself is a potent precursor for creating five- and six-membered heterocycles. researchgate.net Researchers utilize this compound as a key intermediate because the intramolecular arrangement of the carboxylic acid and the reactive cyano-activated methylene (B1212753) group facilitates cyclization reactions, leading to the efficient construction of fused ring systems. This strategic positioning allows for streamlined synthetic pathways to novel and elaborate molecular frameworks that would be difficult to assemble otherwise.
Table 1: Synthetic Utility of Cyanoacetamide Scaffolds
| Precursor Class | Resulting Heterocycles | Significance |
| Cyanoacetamides | Pyridines, Pyrimidines, Thiophenes, Pyrazoles | Versatile building blocks for pharmacologically active compounds. researchgate.net |
| Anthranilic Acids | Quinazolinones, Benzoxazinones | Core structures in numerous approved and investigational drugs. scbt.com |
| This compound | Fused Heterocycles | Combines the reactivity of both precursors for complex molecule synthesis. |
Contributions to Advanced Materials Science and Engineering
The multifunctionality of this compound positions it as a promising building block in materials science, particularly for creating materials with tailored properties.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is critical as it dictates the pore size, structure, and functionality of the resulting MOF. This compound is identified as a potential MOF ligand. bldpharm.com Its structure is ideal for this purpose, featuring a carboxylic acid group that can readily coordinate with metal centers and additional nitrogen-containing functional groups (amide and cyano) that can serve as secondary binding sites or as functional groups within the MOF pores. This bifunctional nature allows for the design of more complex and functional MOF architectures, potentially for applications in gas storage, separation, or catalysis. While specific MOFs built from this exact ligand are not yet widely reported in the literature, general methods for fabricating MOF films often rely on carboxylic acid-based ligands to react with metal sources. nih.gov
In polymer chemistry, monomers with multiple reactive sites are valuable for creating cross-linked or functionalized polymers. The benzoic acid scaffold can act as an organocatalyst for ring-opening polymerization reactions, a sustainable method for producing polyesters. rsc.orgresearchgate.net Furthermore, the cyano group, similar to that in cyanoacrylates, can participate in anionic or radical polymerization. nih.gov The presence of both a carboxylic acid and a reactive cyanoacetamide group within this compound presents the potential for its use as a monomer in step-growth or addition polymerizations to create novel functional polymers. For instance, multicomponent reactions involving benzoic acids are used to synthesize polyesters and polyamides. researchgate.net While the direct polymerization of this compound is not extensively documented, its chemical nature suggests it could be a valuable component in creating advanced polymers with unique thermal or chemical properties.
Applications in Catalysis Research as Ligands or Precursors
The development of efficient and selective catalysts is a cornerstone of modern chemistry. The performance of a metal-based catalyst is highly dependent on the ligands that surround the metal center. Benzoic acid derivatives are known to act as chelating ligands, binding to metal ions and influencing their catalytic activity. google.com The this compound molecule, with its ortho-positioned carboxylic acid and amide groups, can act as a bidentate chelating ligand. This chelation can stabilize the metal catalyst, prevent its deactivation, and modulate its electronic and steric properties to control reaction outcomes. For example, bidentate chelating ligands are known to accelerate the reaction rates of copper(I) catalysts in certain synthetic transformations. google.com
Utility in Analytical Chemistry Methodologies
In analytical chemistry, the availability of high-purity, stable compounds is essential for method development and validation. Highly purified benzoic acid serves as a primary standard reference material (SRM) from the National Institute of Standards and Technology (NIST) for acid-base titrations (acidimetry). nist.gov Given that this compound is a stable, crystalline solid with a defined molecular weight, it possesses the intrinsic characteristics required for use as an analytical standard. scbt.combldpharm.com Its purity can be rigorously assessed, and it could be used to standardize basic solutions or as a reference compound in chromatographic techniques like HPLC. Furthermore, its functional groups could be chemically modified (derivatized) to enhance detection in specific analytical instruments, although specific methodologies centered on it are not yet established. The characterization of related compounds by standard analytical techniques such as NMR and FT-IR is a common practice. nih.gov
Design and Synthesis of Novel Chemical Probes and Scaffolds for Research Tools
One of the most significant advanced research applications of this compound is its use as a foundational scaffold for designing new molecules to probe biological systems. bohrium.com A "scaffold" refers to a core molecular structure upon which various chemical groups can be built to create a library of related compounds. The benzoic acid scaffold is frequently employed to synthesize a wide range of potent, biologically active compounds, including inhibitors and therapeutic agents. nih.govbenthamscience.com
Researchers have successfully used benzoic acid-based scaffolds to develop inhibitors for challenging biological targets, such as protein-protein interactions. nih.gov Similarly, the cyanoacetamide structure is a well-known pharmacophore used in the design of various bioactive agents. researchgate.netnih.gov The combination of these two key motifs in this compound provides a unique and powerful starting point for medicinal chemists. It allows for the systematic synthesis of derivatives to explore structure-activity relationships (SAR), ultimately leading to the discovery of selective chemical probes to study cellular processes or as leads for new drug development. nih.govpreprints.org
Structure Reactivity Relationship Studies and Mechanistic Insights in Derivatization of 2 2 Cyanoacetamido Benzoic Acid
Impact of Substituent Effects on Reaction Pathways and Yields
A critical aspect of understanding the derivatization of 2-(2-cyanoacetamido)benzoic acid would be the systematic study of substituent effects. This would involve placing various electron-donating and electron-withdrawing groups at different positions on the phenyl ring and observing their impact on reaction outcomes. For instance, in the intramolecular cyclization to form quinazoline-2,4-diones, the electronic nature of substituents would be expected to significantly influence the nucleophilicity of the amide nitrogen and the electrophilicity of the carboxylic acid carbon, thereby affecting the rate and efficiency of the cyclization.
A hypothetical data table illustrating the kind of research findings that would be pertinent to this section is presented below. Please note that the data is illustrative and not based on published experimental results.
| Substituent (Position) | Reaction Condition | Product | Yield (%) |
| H | Base, Heat | Quinazoline-2,4-dione | 75 |
| 4-OCH₃ | Base, Heat | Quinazoline-2,4-dione | 85 |
| 4-NO₂ | Base, Heat | Quinazoline-2,4-dione | 60 |
| 5-Cl | Base, Heat | Quinazoline-2,4-dione | 70 |
Stereochemical Considerations in Chemical Transformations
The potential for stereoisomerism in the derivatives of this compound would be another crucial area of investigation. Reactions that create new chiral centers would necessitate an analysis of the stereochemical outcomes. For example, if the active methylene (B1212753) group were to participate in reactions leading to products with stereocenters, the diastereoselectivity or enantioselectivity of these transformations would need to be determined.
Currently, there is a lack of published research focusing on the stereoselective synthesis of derivatives from this compound. Such studies would be invaluable for applications where specific stereoisomers are required, for instance, in medicinal chemistry.
Reaction Kinetics and Thermodynamic Analyses of Key Synthetic Processes
To gain a deeper mechanistic understanding, kinetic and thermodynamic studies of the key synthetic processes involving this compound are essential. This would involve determining rate constants, activation energies, and the influence of temperature and catalysts on reaction rates. Thermodynamic analysis would provide insights into the feasibility and spontaneity of reactions by measuring parameters such as enthalpy and entropy changes.
An example of a data table that would be included in this section, were the data available, is shown below. This table is for illustrative purposes only.
| Reaction | Temperature (K) | Rate Constant (k) | Activation Energy (Ea, kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cyclization to Quinazoline-2,4-dione | 353 | 1.2 x 10⁻⁴ s⁻¹ | 85 | -45 | -120 |
| Hydrolysis of Cyano Group | 373 | 3.5 x 10⁻⁵ s⁻¹ | 95 | -25 | -80 |
Future Directions and Emerging Research Avenues for 2 2 Cyanoacetamido Benzoic Acid
Development of Novel and Sustainable Synthetic Strategies for Diversification
The quest for more efficient, environmentally friendly, and versatile methods to synthesize derivatives of 2-(2-Cyanoacetamido)benzoic acid is a primary focus of future research. While traditional methods have proven effective, there is a significant push towards the adoption of sustainable practices and the exploration of novel catalytic systems.
One promising avenue is the use of ultrasonic and microwave-assisted synthesis. nih.govacs.org These techniques have been shown to significantly reduce reaction times and improve yields for the synthesis of cyanoacetamide derivatives. acs.org For instance, the synthesis of 4-(2-cyanoacetamido)benzoic acid has been achieved with a 93% yield in just 30 minutes using ultrasound, compared to a 6-hour conventional heating method that yielded 86%. acs.org Further exploration of these energy-efficient methods, including solvent-free reaction conditions, could lead to greener and more economical synthetic routes.
The development of novel catalytic systems is another critical area. While piperidine (B6355638) is a commonly used catalyst, research into alternative catalysts, such as N,N-Bis[2-oxo-3-oxazolidenyl]phosphorodiamidic chloride, has shown promise. researchgate.net The exploration of biocatalysis, using enzymes to mediate the synthesis, represents a frontier in sustainable chemistry that could offer high selectivity and mild reaction conditions.
Furthermore, there is a growing interest in one-pot synthesis methodologies. researchgate.net These strategies, which involve multiple reaction steps in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net The development of one-pot procedures for the diversification of the this compound scaffold would be a significant step forward.
Exploration of Under-Investigated Reaction Pathways and Novel Heterocyclic Systems
The polyfunctional nature of this compound, with its electrophilic and nucleophilic centers, makes it a rich substrate for exploring a wide range of chemical transformations. tubitak.gov.tr While its use in the synthesis of various heterocycles is well-documented, there remain numerous under-investigated reaction pathways that could lead to the discovery of novel and synthetically useful heterocyclic systems. researchgate.nettubitak.gov.tr
The active methylene (B1212753) group in the cyanoacetamide moiety is particularly reactive and has been extensively used in condensation reactions. researchgate.net However, its full potential in other types of reactions, such as cycloadditions and multicomponent reactions, is yet to be fully realized. For example, the cycloaddition reaction of heterocyclic azides with 2-cyanoacetamidines has emerged as a novel route to C,N-diheteroarylcarbamidines, highlighting the potential for discovering new reaction pathways. beilstein-journals.org
Future research should focus on systematically exploring the reactivity of this compound with a wider range of reagents and under varied reaction conditions. This could involve investigating its behavior in the presence of different transition metal catalysts, exploring its utility in photochemical reactions, and examining its potential as a building block in the synthesis of complex natural product analogues. The goal is to move beyond the known reactivity patterns and uncover new transformations that can expand the chemical space accessible from this versatile starting material.
The synthesis of novel heterocyclic systems remains a key objective. While derivatives of thiazole, pyrazole, oxazole, and pyrimidine (B1678525) have been synthesized from this compound, there is potential to create more complex and unique ring systems. researchgate.net This could include the synthesis of fused heterocyclic systems and macrocycles, which often exhibit interesting biological properties.
Integration with Machine Learning and Artificial Intelligence in Molecular Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of molecular design, and this compound and its derivatives are prime candidates for this technological advancement. nih.govscholar9.comnih.gov These computational tools can accelerate the discovery of new molecules with desired properties by building predictive models based on existing data. nih.gov
Predictive Modeling:
Machine learning algorithms, such as support vector machines (SVM), random forests (RF), and neural networks, can be trained on datasets of known this compound derivatives and their biological activities or material properties. nih.gov These trained models can then be used to predict the properties of virtual or newly synthesized compounds, allowing researchers to prioritize the most promising candidates for experimental validation. nih.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. nih.gov
Generative Molecular Design:
Beyond prediction, generative ML models can design entirely new molecules with optimized properties. scholar9.comepfl.ch By learning the underlying patterns in the chemical space of this compound derivatives, these models can generate novel molecular structures that are predicted to have high activity or specific desired characteristics. This de novo design capability opens up new avenues for exploring vast and previously untapped regions of chemical space. scholar9.com
The use of simplified molecular-input line-entry system (SMILES) representations of molecules allows for the application of natural language processing techniques, such as recurrent neural networks (RNNs) and transformers, to molecular design. nih.govnih.gov These models can learn the "language" of chemistry and generate new, valid molecular structures.
Interdisciplinary Research Opportunities in Chemical Biology and Material Innovation
The unique structural features of this compound and its derivatives make them attractive candidates for exploration in interdisciplinary fields such as chemical biology and material science.
Chemical Biology:
In chemical biology, derivatives of this compound can be designed as molecular probes to study biological processes. For example, their ability to form various heterocyclic structures could be exploited to create compounds that specifically interact with biological targets like enzymes or receptors. nih.govmdpi.com The benzoic acid moiety itself is a scaffold found in many biologically active compounds. nih.govresearchgate.net By attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and track biological events within living cells.
Material Science:
In material science, the self-assembly properties of benzoic acid derivatives can be harnessed to create novel materials with unique properties. mdpi.com For instance, the formation of self-assembled monolayers (SAMs) of benzoic acid derivatives on various substrates has been shown to inhibit atomic layer deposition (ALD), a key process in nanomanufacturing. mdpi.com The ability to tune the properties of these SAMs by modifying the structure of the benzoic acid derivative could lead to the development of advanced materials for applications in electronics, coatings, and sensors. The rigid, planar structure of some derivatives could also be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
The exploration of these interdisciplinary research avenues will require collaboration between chemists, biologists, and materials scientists, fostering a synergistic environment for innovation.
Q & A
Basic: What synthetic strategies are effective for preparing 2-(2-Cyanoacetamido)benzoic acid, and how can side reactions be controlled?
Answer: The synthesis involves coupling 2-aminobenzoic acid with cyanoacetyl chloride. Key steps include:
- Reagent selection: Cyanoacetyl chloride (or activated cyanoacetic acid derivatives) in anhydrous dichloromethane.
- Base: Triethylamine or pyridine to neutralize HCl byproducts.
- Conditions: Maintain 0–5°C under nitrogen to suppress hydrolysis of the cyano group.
- Purification: Recrystallization from ethanol/water (3:1) or silica gel chromatography (eluent: ethyl acetate/hexane).
Side reactions like hydrolysis of the cyano group are mitigated by moisture-free conditions and molecular sieves. Yield optimization (70–80%) is confirmed via HPLC or NMR .
Advanced: How do hydrogen-bonding networks in this compound influence its crystallographic stability?
Answer: X-ray diffraction studies of analogous compounds (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) reveal triclinic crystal systems (space group P1) with O–H⋯O and N–H⋯O interactions forming 1D chains along the [111] axis. Key parameters:
| Parameter | Value |
|---|---|
| Unit cell (Å) | a = 4.88, b = 9.47, c = 12.72 |
| Angles (°) | α = 106.8, β = 97.2, γ = 92.4 |
| H-bond distance | O⋯O: 2.65–2.75 Å |
| These interactions enhance thermal stability (decomposition >200°C) and solubility in polar solvents . |
Basic: What spectroscopic techniques are optimal for structural validation of this compound?
Answer:
- NMR: H NMR (DMSO-d6) shows characteristic peaks: δ 10.5 (COOH), δ 8.2 (NH), δ 3.1 (CHCN).
- IR: Stretching at 2250 cm (C≡N) and 1680 cm (amide C=O).
- Mass Spectrometry: ESI-MS confirms m/z = 204.18 ([M+H]). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can computational modeling predict the reactivity of the cyano and amide groups in catalytic environments?
Answer: Density functional theory (DFT) studies (e.g., B3LYP/6-311G**) reveal:
- Cyano group: High electrophilicity ( orbital) enables nucleophilic additions (e.g., Grignard reactions).
- Amide group: Resonance stabilization reduces electrophilicity but allows coordination with metal catalysts (e.g., Pd in cross-coupling).
Solvent effects (e.g., DMF vs. THF) modulate reaction barriers by 5–10 kcal/mol, guiding solvent selection for SNAr or Ullmann couplings .
Basic: What are the best practices for resolving contradictory bioactivity data in studies of this compound derivatives?
Answer: Contradictions arise from assay variability. Mitigation strategies:
- Dose-response curves: Validate EC values across ≥3 independent replicates.
- Controls: Include positive (e.g., aspirin for anti-inflammatory assays) and vehicle controls.
- Structural analogs: Compare with 4-(2-Cyanoacetamido)benzoic acid to isolate positional effects. Confounders like solubility are addressed via DMSO co-solvents (<1% v/v) .
Advanced: How does solvent polarity affect the supramolecular assembly of this compound during crystallization?
Answer: Polar protic solvents (e.g., water, ethanol) promote H-bonded dimerization, yielding needle-like crystals. Apolar solvents (e.g., toluene) favor π-π stacking of aromatic rings, producing plate-like morphologies. Solvent screening (e.g., Hansen solubility parameters) optimizes crystal quality for X-ray studies. Ethanol/water (3:1) achieves a balance, yielding 90% crystalline phase purity .
Basic: What storage conditions preserve the stability of this compound?
Answer: Store in amber vials at 4°C under argon. Desiccants (silica gel) prevent hydrolysis. Stability assays show <5% degradation over 12 months. Avoid prolonged exposure to light or humidity, which degrade the cyano group (confirmed via IR monitoring) .
Advanced: What mechanistic insights explain the compound’s inhibitory effects on cyclooxygenase-2 (COX-2)?
Answer: Molecular docking (PDB: 5KIR) reveals:
- Binding site: Hydrophobic pocket near Tyr385 and Ser530.
- Key interactions: Hydrogen bonds between the amide NH and Ser530 (2.1 Å) and π-π stacking of the benzoic acid ring with Tyr385.
- IC : 12 µM (vs. 8 µM for celecoxib). Selectivity over COX-1 (>50-fold) is attributed to steric clashes with Val349 .
Basic: How can regioselectivity challenges during functionalization of the benzoic acid ring be addressed?
Answer: Directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C directs substituents to the C3/C5 positions. Protecting the amide with Boc groups prevents undesired deprotonation. For C4 substitution, Pd-catalyzed C–H activation (e.g., with Pd(OAc)/PhI(OAc)) achieves >80% selectivity .
Advanced: What role do non-covalent interactions play in the compound’s solubility and bioavailability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
